Inaperisone
Description
Contextualization within Centrally Acting Muscle Relaxant Agents
Inaperisone is categorized as a centrally acting muscle relaxant and antispasmodic agent. ncats.iomedchemexpress.commedkoo.com These agents are designed to alleviate muscle spasms and spasticity by acting on the central nervous system, rather than directly on the muscles themselves. medchemexpress.comdrugbank.com Drugs in this class typically work by modulating neurotransmitter activity or ion channel function within the brain and spinal cord to reduce excessive muscle tone and involuntary muscle contractions. This compound has been noted for its ability to inhibit the micturition reflex, potentially through indirect action on GABAB receptors in the brainstem. medchemexpress.com It is grouped within the broader category of "other centrally-acting muscle relaxants" (ATC code M03BX), a classification that also encompasses related compounds like Eperisone (B1215868). drugbank.commims.com
Chemical Classification as a Pyrrolidinopropiophenone Derivative
Chemically, this compound is classified as a pyrrolidinopropiophenone derivative. ncats.ioncats.io Its systematic name is 1-(4-Ethylphenyl)-2-methyl-3-(1-pyrrolidinyl)-1-propanone, and it is also known by its racemic designation, (±)-4'-ethyl-2-methyl-3-(1-pyrrolidinyl)propiophenone. medkoo.comdrugfuture.comwikipedia.org The molecular formula for this compound is C16H23NO, with a molecular weight of approximately 245.36 g/mol . ncats.iomedkoo.comncats.iodrugfuture.comwikipedia.org The core structure features a propiophenone (B1677668) backbone, a common motif in this class of drugs, substituted with a pyrrolidinyl group. medkoo.comdrugfuture.comwikipedia.orgwikipedia.org
Structural Relationships and Comparative Positioning with Tolperisone-Type Analogues
This compound is closely related to a group of muscle relaxants that includes Tolperisone (B1682978), Eperisone, Lanperisone, and Silperisone (B129589). wikipedia.orgnih.govresearchgate.netsigmaaldrich.comresearchgate.netopenmedicinalchemistryjournal.comnih.govresearchgate.net These compounds are often referred to as "Tolperisone-type" muscle relaxants due to shared structural and mechanistic properties.
Tolperisone, a foundational compound in this class, is a piperidine (B6355638) derivative characterized by a propiophenone structure with a piperidinyl group and a p-tolyl substituent. nih.govsigmaaldrich.com Eperisone is noted as being structurally very similar to Tolperisone, and both this compound, Lanperisone, and Silperisone are recognized as its analogues. wikipedia.orgnih.gov While Tolperisone and Eperisone primarily interact with voltage-gated sodium and calcium channels to exert their muscle relaxant effects, researchgate.netopenmedicinalchemistryjournal.comnih.govresearchgate.net this compound shares this general mechanism of action with its analogues. nih.gov
A common chemical characteristic among these compounds, including this compound, Tolperisone, Eperisone, and Lanperisone, is their susceptibility to β-elimination at basic pH. This process can lead to the formation of genotoxic byproducts, a consideration in their synthesis and handling. google.com Comparative studies have demonstrated that these Tolperisone-type drugs, including this compound, can dose-dependently depress spinal reflexes by acting on voltage-gated sodium and calcium channels. researchgate.netsigmaaldrich.comresearchgate.netopenmedicinalchemistryjournal.comnih.govresearchgate.net Eperisone also exhibits vasodilatory actions, potentially through calcium channel antagonism. mims.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
99323-21-4 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2-methyl-3-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO/c1-3-14-6-8-15(9-7-14)16(18)13(2)12-17-10-4-5-11-17/h6-9,13H,3-5,10-12H2,1-2H3 |
InChI Key |
VNFAARJCGSAROU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCC2 |
Other CAS No. |
99323-21-4 |
Related CAS |
90878-85-6 (hydrochloride) |
Synonyms |
(4'-ethyl-2-methyl-3-pyrrolidino)propiophenone hydrochloride HSR 770 HSR-770 HY 770 HY-770 inaperisone inaperisone hydrochloride inaperisone hydrochloride, (+-)-isomer inaperisone, (+-)-isome |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Inaperisone
Established Synthetic Pathways for Inaperisone and Related Propiophenone (B1677668) Structures
The primary and most established synthetic route to this compound and structurally related propiophenones is the Mannich reaction. nih.govias.ac.in This versatile three-component condensation reaction involves an active hydrogen compound (a ketone), an aldehyde (typically formaldehyde), and a secondary amine (in this case, piperidine). nih.govias.ac.in
The general mechanism for the synthesis of a β-aminoketone like this compound via the Mannich reaction proceeds as follows:
Formation of the Eschenmoser's salt precursor: Formaldehyde reacts with a secondary amine, such as piperidine (B6355638), to form an iminium ion. This ion is a potent electrophile. nih.gov
Enolization of the ketone: The propiophenone derivative, possessing an acidic α-hydrogen, undergoes enolization under either acidic or basic conditions to form an enol or enolate. nih.gov
Nucleophilic attack: The enol or enolate acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. nih.gov
Formation of the Mannich base: Following the nucleophilic addition, a β-aminoketone, or Mannich base, is formed. nih.gov
This pathway is widely utilized for its efficiency in creating the pivotal carbon-carbon bond and introducing the aminoalkyl group in a single synthetic step.
Precursor Chemistry and Intermediate Compound Analysis in this compound Synthesis
The synthesis of this compound relies on three key precursors:
A substituted propiophenone: While the exact substitution for this compound is not explicitly detailed in the provided search results, analogous syntheses, such as that of Eperisone (B1215868), utilize 4'-ethylpropiophenone. chemicalbook.comcymitquimica.com It is highly probable that the synthesis of this compound employs a similarly structured propiophenone with a different alkyl or other substituent on the phenyl ring.
Formaldehyde: This is the most common one-carbon aldehyde used in the Mannich reaction due to its high reactivity and lack of enolizable protons. nih.govias.ac.in
Piperidine: This cyclic secondary amine provides the piperidinyl moiety characteristic of this compound's structure.
Strategies for Novel this compound Derivative Synthesis and Structural Modification
The chemical structure of this compound offers several avenues for the synthesis of novel derivatives with potentially modified biological activities. Structural modifications can be targeted at three main positions:
The Propiophenone Aromatic Ring: The substituent on the phenyl ring can be varied. This can be achieved by starting with different substituted propiophenones in the Mannich reaction. Modifications at this position can influence the compound's lipophilicity, electronic properties, and interaction with biological targets.
The Piperidine Ring: The piperidine ring can be replaced with other cyclic or acyclic secondary amines to explore the impact of the amine's size, conformation, and basicity on activity. Additionally, substitutions can be made on the piperidine ring itself.
The Ketone and Methylene (B1212753) Bridge: The carbonyl group can be reduced to a hydroxyl group or modified to other functional groups. The methylene bridge connecting the piperidine ring can also be extended or substituted.
These modifications can be systematically explored to establish structure-activity relationships (SAR) and to optimize the pharmacological profile of the lead compound.
Identification and Control of Byproducts in this compound Chemical Synthesis
As with any chemical synthesis, the formation of byproducts in the synthesis of this compound is a possibility and their identification and control are crucial for ensuring the purity and safety of the final product. In the context of the Mannich reaction, several potential byproducts can arise:
Bis-alkylation Products: If the starting propiophenone has two acidic α-hydrogens, a second Mannich reaction can occur, leading to the formation of a bis-aminomethylated product.
Self-condensation of the Ketone (Aldol Condensation): Under certain reaction conditions, the propiophenone precursor can undergo self-condensation to form an aldol (B89426) adduct.
Polymerization of Formaldehyde: Formaldehyde can polymerize, especially under basic conditions, leading to the formation of paraformaldehyde.
Products from Impurities in Starting Materials: Impurities present in the starting propiophenone, formaldehyde, or piperidine can lead to the formation of related impurities in the final product. For example, the synthesis of propiophenone can sometimes result in the formation of isobutyrophenone (B147066) as a byproduct, which would then participate in the Mannich reaction. google.com
Control of these byproducts can be achieved through careful optimization of reaction conditions, including temperature, reaction time, stoichiometry of reactants, and the choice of solvent and catalyst. Purification techniques such as crystallization, and chromatography are employed to remove any formed impurities from the final product.
Pharmacological Mechanisms and Cellular Actions of Inaperisone: Preclinical Investigations
Modulation of Voltage-Gated Ion Channels by Inaperisone
This compound's mechanism of action is closely linked to its ability to modulate the function of voltage-gated ion channels, which are critical for neuronal excitability and signal transmission. Preclinical studies suggest that this compound, akin to its structural analogs, interacts with both sodium and calcium channels.
Interactions with Voltage-Gated Sodium Channel Dynamics
This compound has been shown to depress voltage-gated sodium currents researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. This depression is characterized by a prolongation of the inactivated state of these channels researchgate.netresearchgate.net. By interfering with the normal dynamics of sodium channel function, this compound can inhibit the initiation and propagation of action potentials along neuronal membranes nih.govopenmedicinalchemistryjournal.com. Studies have explored its interaction with specific voltage-gated sodium channel isoforms, suggesting a potential for differential effects depending on the channel subtype researchgate.netresearchgate.net. This modulation of sodium channel activity contributes to a general decrease in neuronal excitability.
Characterization of Voltage-Gated Calcium Channel Antagonism
Further investigations reveal that this compound acts as an antagonist of voltage-gated calcium channels researchgate.netresearchgate.netnih.govresearchgate.net. This antagonism can manifest in a frequency-dependent manner nih.govresearchgate.net. Evidence suggests that these tolperisone-type muscle relaxants may preferentially block calcium channels in their resting and open states nih.gov. The combined effect of inhibiting both sodium and calcium channels is believed to underpin the presynaptic inhibition of neurotransmitter release, a key mechanism for reducing neuronal signaling researchgate.netresearchgate.netresearchgate.net.
Effects of this compound on Spinal Reflex Pathways in Isolated Preparations
Preclinical studies utilizing isolated spinal cord preparations have provided detailed insights into how this compound influences spinal reflex activity. These studies demonstrate that this compound, as part of the tolperisone-type drug class, exerts a dose-dependent depressant effect on various components of these reflexes.
Attenuation of Monosynaptic Reflex Potentials
This compound, along with other tolperisone (B1682978) analogs, has been observed to dose-dependently depress ventral root potentials in isolated hemisected spinal cord preparations researchgate.netnih.govresearchgate.netresearchgate.netopenmedicinalchemistryjournal.com. Specifically, these compounds significantly attenuate monosynaptic reflex potentials researchgate.netnih.govresearchgate.netopenmedicinalchemistryjournal.comnih.gov. Comparative studies indicate that while tolperisone and eperisone (B1215868) exhibit similar effects on reflex components, tolperisone may produce greater peak inhibitory effects. The profile of lidocaine, used as a comparator, differs, showing weaker depression of monosynaptic reflexes compared to polysynaptic ones openmedicinalchemistryjournal.comnih.gov.
Depression of Afferent Fiber Potentials and Excitatory Postsynaptic Potentials
This compound has been shown to significantly attenuate afferent fiber potentials, which are crucial for transmitting sensory information into the spinal cord researchgate.netnih.govresearchgate.netopenmedicinalchemistryjournal.comnih.gov. Furthermore, it reduces excitatory postsynaptic potential (EPSP) related potentials researchgate.netnih.govresearchgate.netopenmedicinalchemistryjournal.comnih.gov. This depression of EPSPs is a direct consequence of the reduced transmitter release, which is itself a result of this compound's actions on voltage-gated ion channels researchgate.netresearchgate.net.
Summary of this compound's Effects on Spinal Reflex Components
The following table illustrates the general findings regarding the inhibitory effects of tolperisone-type drugs, including this compound, on different components of dorsal root stimulation-evoked ventral root potentials (DR-VRPs) in vitro. While precise IC50 values for this compound alone across all categories are not explicitly detailed in the provided snippets for direct tabulation, the research indicates a significant, concentration-dependent depression of these parameters.
| Reflex Component | This compound Effect (General) |
| Monosynaptic Reflex Potential Amplitude | Depressed |
| Integram of Excitatory Postsynaptic Potential (EPSP) | Depressed |
| Amplitude of Excitatory Postsynaptic Potential (EPSP) | Depressed |
| Integral of Late Part of EPSP (80-180 ms) | Depressed |
| Afferent Fiber Potentials | Attenuated |
Note: The data presented here is a summary of findings from studies that often group this compound with other tolperisone-type analogs. Specific quantitative data (e.g., IC50 values) for this compound alone would typically be found in detailed experimental results sections of such studies.
Compound Names Mentioned:
this compound
Tolperisone
Eperisone
Lanperisone
Lidocaine
Presynaptic Inhibition of Neurotransmitter Release
This compound, classified among the tolperisone-type centrally acting muscle relaxants, exerts its effects on spinal reflexes primarily through the mechanism of presynaptic inhibition of neurotransmitter release nih.govresearchgate.net. This inhibitory action is achieved by modulating voltage-gated sodium and calcium channels situated at the terminals of primary afferent neurons nih.govresearchgate.net. Such modulation leads to a reduction in the release of neurotransmitters, consequently causing a depression of excitatory postsynaptic potentials (EPSPs) nih.govresearchgate.net.
The broader scientific understanding of presynaptic inhibition indicates that the activation of specific receptors located on presynaptic terminals, targeted by various neurotransmitters and neuromodulators, can effectively inhibit the release of transmitters at numerous synapses nih.gov. A significant pathway for presynaptic inhibition involves the modulation of voltage-dependent calcium channels, which are critical for the release of elicited neurotransmitters nih.gov. Specifically, the activation of presynaptic GABAB receptors has been shown to suppress voltage-dependent calcium channels, thereby inhibiting neurotransmitter release plos.orgfrontiersin.orgmdpi.com. This process can also be facilitated by the direct modulation of the neurotransmitter release machinery itself nih.govfrontiersin.org. These presynaptic inhibitory mechanisms are understood to play a role in fine-tuning synaptic strength and preventing excessive neurotransmitter release nih.gov.
Neurotransmitter System Interactions of this compound
This compound functions as a centrally acting muscle relaxant physiology.org. Its pharmacological profile is characterized by interactions with various neurotransmitter systems, notably influencing spinal reflexes via presynaptic mechanisms nih.govresearchgate.net.
Indirect Influence on GABAB Receptors in Brainstem Circuits
GABAB receptors are identified as metabotropic G protein-coupled receptors that mediate inhibitory signals characterized by slower onset and prolonged duration mdpi.compatsnap.com. Presynaptically located GABAB receptors can inhibit the fusion of synaptic vesicles and the subsequent release of neurotransmitters by modulating calcium channels frontiersin.orgmdpi.com. While direct evidence detailing this compound's specific indirect influence on GABAB receptors within brainstem circuits is not explicitly detailed in the reviewed literature, the general role of GABAB receptor activation in brainstem circuits is understood to involve the modulation of both excitatory and inhibitory inputs mdpi.comnih.govfrontiersin.org. The activation of GABAB receptors generally contributes to a reduction in neuronal excitability and modulates neurotransmitter release patsnap.com.
Regional Neurobiological Distribution Studies of this compound
Studies focused on the regional neurobiological distribution of this compound are essential for understanding its pharmacokinetic behavior and how it engages its target sites within the central nervous system.
Analysis of this compound Distribution Across Brain Regions in Animal Models
Research conducted by Takahara et al. investigated the intracerebral distribution of this compound in rats following oral administration of this compound hydrochloride at a dosage of 50 mg/kg greenleafmc.ca. This study reported that this compound was detected in 38 distinct brain regions. At 10 minutes post-administration, the concentrations ranged between 36.5 and 57.5 μg/g tissue, while at 30 minutes post-administration, the concentrations were found to be between 20.0 and 31.1 μg/g tissue greenleafmc.ca. The findings also indicated that the specific characteristics of the compound, along with the chosen route of administration, significantly influenced its distribution patterns within the brain greenleafmc.ca.
Table 1: this compound Brain Region Distribution in Rats
| Time Post-Administration | Concentration Range (μg/g tissue) |
| 10 minutes | 36.5 – 57.5 |
| 30 minutes | 20.0 – 31.1 |
Note: Data represents findings across 38 brain regions as reported by Takahara et al. greenleafmc.ca.
Comparative In Vitro Pharmacological Profiling in Tissue and Cell Preparations
In vitro pharmacological profiling is a critical methodology employed early in the drug discovery process. Its primary aim is to identify any undesirable off-target activities that could potentially impede a drug candidate's development or lead to its withdrawal from the market researchgate.netresearchgate.netnih.govreactionbiology.com. These profiling studies typically involve screening drug candidates against a wide array of biological targets, including receptors, ion channels, and enzymes, thereby predicting potential clinical liabilities researchgate.netresearchgate.netnih.govreactionbiology.com. Although specific in vitro profiling data for this compound across various tissue and cell preparations are not exhaustively detailed in the provided search results, the general methodology encompasses techniques such as ligand binding assays and functional assays to quantify target activation, inhibition, or modulation researchgate.net.
Comparative Pharmacodynamic Analysis of this compound with Analogues in Animal Models
This compound is recognized as a member of the tolperisone-type class of centrally acting muscle relaxants, a group that also includes compounds such as eperisone, lanperisone, and silperisone nih.govresearchgate.net. Comparative pharmacodynamic analyses in animal models have revealed that this compound and its structural analogues exhibit similar pharmacological effects. For instance, these compounds have demonstrated a dose-dependent depression of various reflex potentials in animal studies nih.gov.
Specifically, this compound and its related analogues have been observed to attenuate monosynaptic reflex potentials, afferent fiber potentials, and excitatory postsynaptic potentials in both in vivo and in vitro experimental settings nih.gov. The underlying mechanism responsible for these observed effects is attributed to presynaptic inhibition of neurotransmitter release, primarily mediated by the compound's action on voltage-gated sodium and calcium channels located at the primary afferent nerve terminals nih.govresearchgate.net.
Structure Activity Relationship Sar Studies of Inaperisone and Its Analogues
Delineation of Key Structural Elements for Inaperisone's Pharmacological Activity
The pharmacological activity of this compound, like other tolperisone-type muscle relaxants, is intrinsically linked to specific structural features. Research indicates that these compounds exert their effects primarily by modulating voltage-gated sodium and calcium channels nih.govopenmedicinalchemistryjournal.comresearchgate.net. The core structure of this compound, a piperidinopropiophenone derivative way2drug.com, likely contains several critical elements responsible for its interaction with these ion channels.
While specific detailed studies delineating only this compound's minimal active structure are not exhaustively detailed in the provided search results, general trends from its class suggest that the piperidine (B6355638) ring and the ketone moiety are likely important for binding and activity. The aromatic ring with its substituents also plays a significant role in modulating interactions. For instance, studies on tolperisone (B1682978) and its analogues, including this compound, show that these compounds depress spinal reflexes and affect ion channel conductance nih.govopenmedicinalchemistryjournal.comresearchgate.net. The precise pharmacophore, representing the essential molecular features for biological activity, would encompass the spatial arrangement and chemical properties of these functional groups.
Impact of Functional Group Modifications on Ligand-Target Interactions
Modifying functional groups on a drug molecule can significantly alter its bioavailability and bioactivity by affecting its interactions with biological targets reddit.com. For this compound and its analogues, changes to specific functional groups can influence their potency and selectivity for ion channels.
Table 1: Comparative Potency of Tolperisone-Type Analogues on Spinal Reflexes
| Compound | Effect on MSR | Effect on EPSP (Peak) | Effect on EPSP (Tail/Area) | Reference |
| Tolperisone | Depressant | Depressant | Depressant | nih.govopenmedicinalchemistryjournal.comresearchgate.netresearchgate.net |
| Eperisone (B1215868) | Depressant | Depressant | Depressant | nih.govopenmedicinalchemistryjournal.comresearchgate.netresearchgate.net |
| Lanperisone | Depressant | Depressant | Depressant | nih.govopenmedicinalchemistryjournal.comresearchgate.netresearchgate.net |
| This compound | Most Potent | Most Potent | Equally Potent to Eperisone/Silperisone (B129589) | researchgate.net |
| Silperisone | Depressant | Depressant | Depressant | nih.govopenmedicinalchemistryjournal.comresearchgate.netresearchgate.net |
Note: "Most Potent" is relative to other compounds in the study for the specific parameter.
Integration of Computational Chemistry and Molecular Modeling in this compound SAR
Computational chemistry and molecular modeling techniques are invaluable tools in modern drug discovery, enabling the prediction and understanding of ligand-target interactions and SAR researchgate.netprotoqsar.comnih.govgoogle.comuneb.brslideshare.netnih.gov. These methods can accelerate the identification of key structural features and guide the optimization of lead compounds.
Quantitative Structure-Activity Relationship (QSAR) studies, for example, aim to establish mathematical relationships between molecular properties and biological activity researchgate.netslideshare.netslideshare.net. Molecular modeling techniques, such as molecular docking and pharmacophore modeling, can predict how a molecule binds to its target and identify crucial interaction points nih.govuneb.brnih.govpensoft.net. While specific QSAR models or docking studies focused exclusively on this compound were not explicitly detailed in the provided snippets, the general application of these methods to related compounds is evident. For instance, computational modeling has been used to study inhibitors targeting various proteins, including analyses of ligand-target interactions and the generation of pharmacophores researchgate.netnih.govpensoft.netnih.gov. This compound has been mentioned in the context of QSAR studies doi.org, indicating its inclusion in broader analyses of drug properties, potentially within the tolperisone class.
Comparative SAR Analysis Across the Tolperisone-Type Compound Class
This compound is part of a broader class of tolperisone-type centrally acting muscle relaxants, which also includes compounds like tolperisone, eperisone, lanperisone, and silperisone nih.govresearchgate.netnih.gov. Comparative SAR analyses across this class are informative for understanding the structural basis of their shared and distinct pharmacological profiles.
Studies have shown that these compounds share a common mechanism of action, primarily involving the blockade of voltage-gated sodium and calcium channels, which leads to the depression of spinal reflexes nih.govopenmedicinalchemistryjournal.comresearchgate.netresearchgate.net. A comparative study by Kocsis et al. analyzed the effects of tolperisone, eperisone, this compound, lanperisone, and silperisone on spinal reflexes, finding that all dose-dependently depressed ventral root potentials nih.govopenmedicinalchemistryjournal.comresearchgate.netresearchgate.net. Notably, this compound was identified as being particularly potent in attenuating both monosynaptic reflexes (MSR) and the early phase of excitatory postsynaptic potentials (EPSP) compared to other analogues in that specific experimental setup researchgate.net. This suggests that the specific structural arrangement in this compound confers a higher degree of potency for certain spinal reflex components. Furthermore, while tolperisone and silperisone showed a marked effect on voltage-gated calcium channels, this compound's specific impact on calcium channels was not detailed in the same comparative context, though it is implied to act on both sodium and calcium channels as part of the class nih.govresearchgate.net.
Historical Research Trajectories and Future Preclinical Research Directions for Inaperisone
Historical Context of Inaperisone's Research Origin and Development
Direct historical accounts detailing the specific origin and development timeline of this compound are not extensively documented in publicly available scientific literature. However, its structural and functional similarity to other compounds, notably tolperisone (B1682978) and eperisone (B1215868), provides a likely context for its emergence. Tolperisone was first synthesized in 1956, marking the beginning of research into this class of centrally acting muscle relaxants. It is probable that this compound was developed as part of subsequent research programs aimed at optimizing the therapeutic profile of these early compounds.
The synthesis of eperisone, a structurally similar propiophenone (B1677668) derivative, involves a Mannich reaction, a common method for producing β-amino ketones. This suggests that the synthetic pathway for this compound likely follows a similar chemical route. The development of these compounds was driven by the need for effective muscle relaxants with a favorable side-effect profile, particularly with less sedation compared to other available treatments.
Evolution of Preclinical Research Focus for this compound and Related Compounds
The preclinical research on this compound and its analogues has evolved from initial phenomenological observations of muscle relaxant effects to more detailed investigations into their mechanisms of action at the molecular level. Early preclinical studies on related compounds like tolperisone focused on their effects on reflex pathways in animal models. These studies demonstrated an inhibition of both monosynaptic and polysynaptic reflexes in the spinal cord, indicating a central mechanism of action.
Subsequent research delved deeper into the molecular targets of this class of drugs. It was discovered that tolperisone exerts its effects through the inhibition of voltage-gated sodium and calcium channels. This dual-channel inhibition is thought to be a key factor in its ability to reduce muscle spasticity and associated pain. While specific preclinical studies on this compound are less abundant, its structural similarity to tolperisone strongly suggests a similar mechanism of action. The focus of preclinical research has thus shifted towards understanding the precise interactions of these compounds with ion channels and their subtypes, as well as elucidating the downstream effects on neuronal excitability and neurotransmitter release.
Table 1: Evolution of Preclinical Research Focus
| Research Phase | Primary Focus | Key Findings for Related Compounds (e.g., Tolperisone) |
|---|---|---|
| Early Phase | In vivo effects on muscle tone and reflexes | Inhibition of spinal reflexes in animal models. |
| Mechanistic Phase | Identification of molecular targets | Inhibition of voltage-gated sodium and calcium channels. |
| Refined Mechanistic Phase | Subtype selectivity and downstream effects | Investigation into specific ion channel subtypes and modulation of neurotransmitter release. |
Identification of Unexplored Preclinical Research Avenues for this compound
The relative scarcity of dedicated preclinical studies on this compound presents several opportunities for future research. A primary unexplored avenue is a comprehensive head-to-head comparison of the pharmacological and toxicological profiles of this compound with its better-known analogues, tolperisone and eperisone. Such studies would be invaluable in determining if this compound offers any therapeutic advantages.
Furthermore, the specific subtypes of sodium and calcium channels that this compound interacts with remain to be fully elucidated. Research into its selectivity for different channel subtypes could reveal a more nuanced understanding of its mechanism of action and potentially identify new therapeutic applications. Another area ripe for exploration is the potential for this compound to modulate other signaling pathways beyond ion channels. Investigating its effects on neurotransmitter systems, such as GABAergic and glutamatergic pathways, could uncover additional mechanisms contributing to its muscle relaxant properties.
Methodological Advancements and Emerging Technologies Applicable to this compound Research
Modern pharmacological research offers a range of advanced techniques that could be applied to further investigate this compound. High-throughput screening assays could be employed to systematically evaluate the activity of this compound and its derivatives against a wide panel of ion channels and other potential molecular targets.
Patch-clamp electrophysiology, a powerful technique for studying ion channel function, can be used to provide detailed insights into the kinetics and voltage-dependence of this compound's interaction with specific sodium and calcium channel isoforms. Additionally, advanced in vivo imaging techniques, such as two-photon microscopy, could be utilized in animal models to visualize the effects of this compound on neuronal activity in real-time.
Integration of Omics Data and Systems Biology Approaches in this compound Preclinical Research
The application of "omics" technologies, such as genomics, proteomics, and metabolomics, holds significant promise for advancing our understanding of this compound. A systems biology approach, which integrates these large-scale datasets, can provide a more holistic view of the drug's effects on cellular and physiological systems.
For instance, proteomic studies could identify changes in protein expression in the central nervous system following this compound administration, potentially revealing novel targets or pathways affected by the drug. Metabolomic analyses could shed light on how this compound influences metabolic pathways, which may be relevant to its therapeutic effects and potential side effects. By integrating these multi-omics datasets, researchers can construct comprehensive models of this compound's mechanism of action and identify potential biomarkers for treatment response.
Theoretical Therapeutic Applications and Mechanistic Expansion for Future Preclinical Exploration
Based on the known pharmacology of related compounds, future preclinical research could explore the therapeutic potential of this compound beyond its current use as a muscle relaxant. The demonstrated effects of tolperisone on neuropathic pain suggest that this compound may also have analgesic properties in chronic pain conditions. Preclinical studies in relevant animal models of neuropathic pain are therefore warranted.
Furthermore, the vasodilatory effects observed with this class of drugs suggest a potential role for this compound in conditions characterized by vascular dysfunction. Investigating its effects on blood flow and endothelial function could open up new avenues for its therapeutic application. Mechanistically, future research could explore whether this compound exhibits any biased signaling at its target receptors or if it has allosteric modulatory effects on other proteins, which could lead to the development of more selective and effective second-generation compounds.
Q & A
Q. What experimental models are recommended for initial pharmacological characterization of Inaperisone?
Begin with in vitro receptor binding assays (e.g., radioligand displacement) to identify target affinity, followed by cell-based functional assays (e.g., cAMP modulation) to assess agonist/antagonist activity. For in vivo pharmacokinetics, use rodent models to evaluate absorption, distribution, and clearance profiles. Ensure reproducibility by documenting protocols in line with standardized guidelines for experimental rigor, including detailed descriptions of sample preparation, equipment parameters, and statistical thresholds .
Q. How should researchers design dose-response studies to establish this compound’s efficacy thresholds?
Employ a logarithmic dose range (e.g., 0.1–100 mg/kg) to capture sigmoidal response curves. Use ANOVA with post-hoc Tukey tests to compare means across dose groups, and calculate EC₅₀/IC₅₀ values via nonlinear regression. Include positive and negative controls to validate assay sensitivity. Data should be tabulated with confidence intervals and p-values to highlight significance thresholds .
Q. What statistical methods are appropriate for baseline toxicity profiling of this compound?
Apply Kaplan-Meier survival analysis for acute toxicity studies and Cox proportional hazards models for chronic exposure. Use LOESS regression to identify nonlinear trends in organ-specific histopathology data. Report effect sizes (e.g., hazard ratios) and adjust for covariates like body weight or metabolic rate .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro target specificity and in vivo phenotypic outcomes for this compound?
Conduct comparative meta-analysis of transcriptomic or proteomic datasets to identify off-target interactions. Validate findings using siRNA knockdown or CRISPR-Cas9 models to isolate specific pathways. Sensitivity testing (e.g., Monte Carlo simulations) can quantify the impact of confounding variables, such as protein binding or metabolic enzymes .
Q. What strategies optimize experimental conditions for high-throughput screening (HTS) of this compound derivatives?
Implement factorial design (e.g., 2^k designs) to systematically vary parameters like pH, temperature, and solvent polarity. Use response surface methodology (RSM) to identify optimal reaction conditions. Validate HTS hits with orthogonal assays (e.g., SPR for binding kinetics) to minimize false positives .
Q. How should multi-omics data be integrated to elucidate this compound’s mechanism of action?
Combine RNA-seq, metabolomics, and phosphoproteomics data using weighted gene co-expression network analysis (WGCNA) or pathway enrichment tools (e.g., Ingenuity IPA). Apply Bayesian network modeling to infer causal relationships between molecular events and phenotypic outcomes. Store raw data in repositories like GEO or PRIDE to ensure reproducibility .
Q. What methodologies address batch effects in longitudinal studies of this compound’s chronic exposure?
Use ComBat or surrogate variable analysis (SVA) to normalize batch-related technical variance. Include time-matched controls and randomize sample processing orders. Validate findings with cross-validation (e.g., leave-one-batch-out) to assess generalizability .
Methodological Considerations
- Data Presentation : Large datasets (e.g., dose-response curves, omics profiles) should be archived in appendices, with processed data (means, SDs) in the main text .
- Ethical Compliance : Obtain institutional review board (IRB) approval for in vivo studies, and adhere to ARRIVE guidelines for animal reporting .
- Contradiction Analysis : Iteratively revisit hypotheses using triangulation (e.g., combining quantitative assays with qualitative observations) to refine mechanistic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
